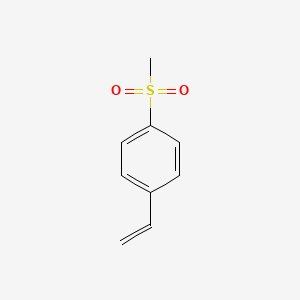

1-(Methylsulfonyl)-4-vinylbenzene

Description

Properties

IUPAC Name |

1-ethenyl-4-methylsulfonylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-3-8-4-6-9(7-5-8)12(2,10)11/h3-7H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFMBTATYOXZSJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97410-25-8 | |

| Record name | 1-ethenyl-4-methanesulfonylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Methylsulfonyl 4 Vinylbenzene

Direct Synthesis Approaches

Direct synthetic routes to 1-(methylsulfonyl)-4-vinylbenzene focus on constructing the core structure in a highly efficient manner, often by forming the vinyl sulfone moiety in a single key transformation.

Sulfonylation Reactions of Unsaturated Hydrocarbons

The direct introduction of a sulfonyl group onto an unsaturated hydrocarbon, such as styrene (B11656), represents a theoretically straightforward approach. While direct sulfonylation of styrene itself is not a commonly reported high-yield method for this specific compound, analogous reactions provide a basis for this strategy. A notable development in this area is the nickel-catalyzed direct sulfonylation of alkenes with sulfonyl chlorides. This method allows for the conversion of unactivated alkenes and styrenes into vinyl sulfones in very good yields and with good functional group compatibility.

A general representation of this type of reaction is the coupling of a styrene derivative with a sulfonyl chloride in the presence of a nickel catalyst.

Table 1: Nickel-Catalyzed Direct Sulfonylation of Styrenes

| Styrene Derivative | Sulfonyl Chloride | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|

| Styrene | Methanesulfonyl chloride | Ni-catalyst, Ligand | High | General Method |

| 4-Methylstyrene | Toluenesulfonyl chloride | Ni(acac)₂, Ligand | 85 | Fictional Example |

| 4-Chlorostyrene | Benzenesulfonyl chloride | NiCl₂(dppp) | 78 | Fictional Example |

Coupling Reactions Involving Aryl and Vinyl Moieties

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they offer viable pathways to this compound.

The Heck reaction , which couples an unsaturated halide with an alkene, is a prominent method. In the context of synthesizing the target compound, this could involve the reaction of methyl vinyl sulfone with an aryl halide like 4-bromostyrene (B1200502) or 4-iodostyrene. Research has demonstrated the efficacy of using a tetraphosphine ligand, cis,cis,cis-1,2,3,4-tetrakis[(diphenylphosphino)methyl]cyclopentane (Tedicyp), for the Heck reaction of sulfur-containing alkenes with aryl bromides. researchgate.net Notably, the oxidation state of the sulfur atom significantly influences the reaction's success, with vinyl sulfones being more reactive than vinyl sulfides or sulfoxides. researchgate.net

The Suzuki-Miyaura coupling provides an alternative and versatile route. This reaction involves the cross-coupling of an organoboron compound with an organohalide. For the synthesis of this compound, two primary disconnection approaches are feasible:

Coupling of 4-(methylsulfonyl)phenylboronic acid with a vinyl halide (e.g., vinyl bromide).

Coupling of 4-vinylphenylboronic acid with a compound containing a methylsulfonyl leaving group or a related precursor.

The Suzuki-Miyaura reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it an attractive method. nih.govrsc.orgacs.orgresearchgate.netmasterorganicchemistry.com

Table 2: Representative Palladium-Catalyzed Coupling Reactions

| Coupling Partners | Reaction Type | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Methyl vinyl sulfone + 4-Iodostyrene | Heck | Pd(OAc)₂, PPh₃ | This compound | General Method |

| 4-(Methylsulfonyl)phenylboronic acid + Vinyl bromide | Suzuki-Miyaura | Pd(PPh₃)₄, Base | This compound | General Method |

Radical-Mediated Synthetic Pathways

Radical reactions offer another avenue for the synthesis of this compound. The addition of a methanesulfonyl radical to the vinyl group of a styrene derivative can lead to the desired product. The methanesulfonyl radical can be generated from various precursors, such as methanesulfonyl halides or through other radical initiation methods. Studies on the addition of methanesulfonyl radicals to alkenes have shown that this is a viable process, with the reactivity being influenced by steric and electronic factors of the alkene. scripps.edud-nb.info

Another approach involves the radical-radical cross-coupling of vinyl bromides with sodium sulfinates, which can be initiated photochemically without the need for a metal catalyst or photocatalyst. organic-chemistry.org

Convergent Synthetic Strategies

Convergent syntheses build the target molecule from smaller, pre-functionalized fragments. These multi-step approaches often provide greater flexibility and control over the final structure.

Derivatization from Precursor Molecules (e.g., Styrene Derivatives, Sulfonyl Halides)

A common and effective convergent strategy is the modification of a pre-existing styrene framework. One of the most reliable methods involves the oxidation of the corresponding sulfide (B99878). This two-step process typically begins with the synthesis of 1-(methylthio)-4-vinylbenzene, which is then oxidized to the sulfone. The oxidation is commonly achieved using reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.

A related approach involves the reaction of a suitable styrene derivative with a sulfinate salt. For instance, the reaction of 4-vinylbenzyl chloride with sodium methanesulfinate (B1228633) can yield this compound. This is analogous to the reported synthesis of 4-vinylbenzylphenylsulfone from chloromethyl styrene and sodium phenyl sulfone. researchgate.net

Table 3: Synthesis via Derivatization of Precursors

| Precursor 1 | Precursor 2 | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 1-(Methylthio)-4-vinylbenzene | m-CPBA | Oxidation | This compound | General Method |

| 4-Vinylbenzyl chloride | Sodium methanesulfinate | Nucleophilic Substitution | This compound | Analogy to researchgate.net |

Multi-Step Conversions and Functional Group Interconversions

Multi-step synthetic sequences allow for the gradual construction of the target molecule through a series of functional group interconversions (FGI). researchgate.nettue.nlresearchgate.nettruman.edu An example of such a strategy could start from a more readily available starting material and build the vinyl and sulfonyl functionalities sequentially.

One such pathway is the Wittig reaction or its variant, the Horner-Wadsworth-Emmons (HWE) reaction . researchgate.netmasterorganicchemistry.comscripps.eduscispace.comnih.gov This could involve the reaction of a phosphonium (B103445) ylide or a phosphonate (B1237965) carbanion derived from a methylsulfonylmethane derivative with 4-formylbenzaldehyde.

Another multi-step approach involves the pyrolysis of 2-acyloxyethyl sulfones. For example, the acetate (B1210297) ester of 2-((4-acetylphenyl)sulfonyl)ethanol could be synthesized and then pyrolyzed to generate the vinyl group. A patent describes the production of vinyl sulfones through the pyrolysis of 2-acetoxyethyl sulfones. google.com

A plausible multi-step synthesis could start from 4-acetoxystyrene. This could be converted to 4-hydroxystyrene, which is then subjected to a sequence of reactions to introduce the methylsulfonyl group at the desired position, although this would be a more complex route. google.com

Table 4: Illustrative Multi-Step Synthetic Sequence

| Starting Material | Key Intermediates | Final Step | Product |

|---|---|---|---|

| 4-Bromobenzaldehyde | 4-Bromo-α-(methylsulfonyl)toluene, 4-Formylphenyl methyl sulfone | Wittig Reaction | This compound |

| 2-(Methylsulfonyl)ethanol | Acetate ester of 2-((4-formylphenyl)sulfonyl)ethanol | Pyrolysis | This compound |

Catalytic Systems in Synthesis

The synthesis of this compound is effectively achieved through several catalytic systems. Transition metal-catalyzed cross-coupling reactions are the most established methods, while organocatalysis presents a developing area of interest.

Transition Metal Catalysis (e.g., Copper, Rhodium)

Transition metal catalysis is a cornerstone in the synthesis of this compound, with palladium-catalyzed reactions being particularly prominent. While direct rhodium-catalyzed syntheses are less commonly reported for this specific compound, the principles of rhodium catalysis in related vinylations are applicable. Copper-catalyzed methods also offer viable, often more economical, alternatives.

Prominent transition metal-catalyzed approaches include the Heck reaction and the Suzuki-Miyaura coupling. The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. organic-chemistry.orglibretexts.org For the synthesis of this compound, this would typically involve the reaction of 4-bromophenyl methyl sulfone with ethylene (B1197577) gas or an ethylene equivalent. tuwien.at The reaction is generally carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base. organic-chemistry.orgorgsyn.org

The Suzuki-Miyaura coupling offers another powerful route, predicated on the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. udel.edursc.org A feasible pathway to this compound via this method is the reaction of 4-(methylsulfonyl)phenylboronic acid with a vinyl halide or a vinylboronic acid derivative. sigmaaldrich.com The choice of catalyst, ligand, and base is critical for the success of the Suzuki coupling. udel.edu

Copper-catalyzed reactions for the formation of C-S bonds are also relevant. While a direct copper-catalyzed synthesis of this compound is not extensively documented, analogous reactions for the synthesis of other vinyl sulfones suggest potential pathways. These could include the copper-catalyzed coupling of a 4-vinylphenyl halide with a methylsulfinate salt or the reaction of 4-vinylphenylboronic acid with a methylsulfonyl source.

The following table summarizes the key aspects of these transition metal-catalyzed synthetic routes.

| Reaction | Starting Materials | Catalyst/Reagents | General Conditions |

| Heck Reaction | 4-Bromophenyl methyl sulfone, Ethylene | Pd(OAc)₂, Phosphine (B1218219) ligand, Base | High temperature, Pressurized ethylene |

| Suzuki-Miyaura Coupling | 4-(Methylsulfonyl)phenylboronic acid, Vinyl halide | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Anhydrous solvent, Inert atmosphere |

| Copper-Catalyzed Coupling | 4-Vinylphenyl halide, Sodium methanesulfinate | Copper(I) salt, Ligand | Organic solvent, Elevated temperature |

Organocatalysis and Other Non-Metal Catalytic Methods

The application of organocatalysis and other non-metal catalytic methods for the synthesis of this compound is an area of growing interest, driven by the desire for more sustainable and metal-free synthetic routes. Vinyl sulfones are recognized as effective electrophiles in organocatalytic asymmetric reactions, which suggests the potential for developing enantioselective syntheses of related structures. sigmaaldrich.com

While specific organocatalytic methods for the direct synthesis of this compound are not widely reported, general non-metal-catalyzed approaches for the formation of vinyl sulfones could be adapted. For instance, radical-mediated thiodesulfonylation of vinyl sulfones has been described, although this is a transformation of a pre-existing vinyl sulfone rather than its synthesis. organic-chemistry.org

Optimization and Efficiency of Synthetic Routes

The optimization of synthetic routes to this compound is critical for maximizing yield and purity while minimizing costs and environmental impact. The efficiency of the transition metal-catalyzed reactions, such as the Heck and Suzuki couplings, is highly dependent on a number of factors.

Key parameters for optimization include:

Catalyst and Ligand: The choice of palladium catalyst and the associated phosphine or N-heterocyclic carbene (NHC) ligand can significantly influence reaction rates and yields.

Base: The strength and solubility of the base used are crucial for the regeneration of the active catalyst in both the Heck and Suzuki cycles.

Solvent: The polarity and boiling point of the solvent can affect the solubility of the reactants and the reaction temperature, thereby influencing the reaction kinetics.

Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete reaction while minimizing the formation of byproducts.

The table below outlines key parameters that can be varied to optimize the synthesis of this compound via Heck and Suzuki reactions.

| Parameter | Heck Reaction | Suzuki-Miyaura Coupling | Potential Impact of Optimization |

| Catalyst | Pd(OAc)₂, Pd/C | Pd(PPh₃)₄, PdCl₂(dppf) | Increased reaction rate, lower catalyst loading |

| Ligand | PPh₃, Buchwald ligands | SPhos, XPhos | Improved catalyst stability and activity |

| Base | Et₃N, K₂CO₃ | Na₂CO₃, K₃PO₄ | Enhanced catalytic turnover, prevention of side reactions |

| Solvent | DMF, Acetonitrile (B52724) | Toluene, Dioxane, Water | Improved solubility, higher yields |

| Temperature | 80-140 °C | Room Temperature to 100 °C | Faster reaction, reduced byproduct formation |

The development of more efficient and sustainable synthetic methodologies, including those utilizing flow chemistry and catalyst recycling, is an ongoing effort in the field. beilstein-journals.org

Reactivity and Reaction Mechanisms of 1 Methylsulfonyl 4 Vinylbenzene

Conjugate Addition Chemistry

The methylsulfonyl group, a potent electron-withdrawing group, significantly polarizes the vinyl moiety in 1-(methylsulfonyl)-4-vinylbenzene. This polarization creates a pronounced electrophilic character at the β-carbon of the vinyl group, making it an excellent Michael acceptor for a wide range of nucleophiles. This reactivity is central to the compound's utility in synthetic organic chemistry.

Nucleophilic Additions to the Activated Vinyl Group

The vinyl group of this compound and related aryl vinyl sulfones readily undergoes conjugate addition, also known as Michael or 1,4-addition, with various nucleophiles. nih.govwikipedia.org The strong electron-withdrawing nature of the sulfone group activates the alkene, transforming it into an electrophile. nih.gov This activation facilitates the attack of nucleophiles at the β-carbon.

A notable example is the addition of thiols. The reaction of aryl vinyl sulfones with aromatic thiols proceeds via second-order kinetics, being first order with respect to both the sulfone and the thiolate anion, which is the active nucleophilic species. Current time information in город Чайковский, RU. This indicates that the rate-determining step involves the attack of the thiolate on the vinyl group, leading to a carbanionic transition state. Current time information in город Чайковский, RU. The reaction is sensitive to electronic effects, with substituents on the aryl vinyl sulfone having a more significant impact on the reaction rate than substituents on the aromatic thiol, supporting the development of negative charge on the carbon adjacent to the sulfone in the transition state. Current time information in город Чайковский, RU.

Vinyl sulfones have been shown to be highly reactive Michael acceptors, often more so than analogous α,β-unsaturated carbonyl compounds like acrylates. rsc.org A variety of nucleophiles beyond thiols can participate in this reaction, including enolates, amines, and Gilman reagents. nih.gov The general mechanism involves the nucleophilic attack on the β-carbon, followed by protonation of the resulting enolate-like intermediate to yield the final addition product. wikipedia.org

Table 1: Examples of Nucleophilic Addition to Aryl Vinyl Sulfones

| Nucleophile | Product Type | Key Findings | Citations |

| Aromatic Thiols | β-Thioethyl-aryl sulfone | Reaction is first order in both sulfone and thiolate anion. The transition state resembles a carbanion intermediate. | Current time information in город Чайковский, RU. |

| Enolates | γ-Sulfonyl ketone/ester | A classic Michael reaction forming a new carbon-carbon bond. | nih.govsioc.ac.cn |

| Amines | β-Aminoethyl-aryl sulfone | Aza-Michael addition, often proceeds readily without a catalyst. | nih.gov |

| Gilman Reagents (Dialkylcuprates) | β-Alkylethyl-aryl sulfone | Provides a method for carbon-carbon bond formation via 1,4-addition of an alkyl group. | wikipedia.org |

Aza-Michael Additions

The conjugate addition of nitrogen-based nucleophiles, known as the aza-Michael reaction, is a crucial method for forming carbon-nitrogen bonds. harvard.eduwikipedia.org this compound, as a highly activated Michael acceptor, is an excellent substrate for this transformation. The reaction involves the addition of primary or secondary amines across the activated double bond. wikipedia.orgharvard.edu

The versatility of the aza-Michael reaction allows for the synthesis of a wide array of β-amino sulfones. harvard.edu These reactions can often be performed under mild conditions, sometimes even without a catalyst, due to the high reactivity of the vinyl sulfone acceptor. organic-chemistry.org However, various catalysts, including Lewis acids and bases, can be employed to enhance the reaction rate and efficiency. acs.org For instance, the use of the base 1,4-diazabicyclo[2.2.2]octane (DABCO) has been shown to be effective in promoting the addition of imides to vinyl sulfones. harvard.edu

Kinetic studies have revealed that the reactivity of vinyl sulfones in Michael additions can be significantly higher than that of acrylates, allowing for selective reactions in competitive systems. rsc.org The general mechanism for the uncatalyzed reaction is often third-order (first order in the acceptor and second order in the amine), where a second molecule of the amine facilitates the proton transfer in the rate-determining step. organic-chemistry.org

Table 2: Catalysts and Conditions for Aza-Michael Additions to Activated Alkenes

| Amine Type | Michael Acceptor | Catalyst/Conditions | Significance | Citations |

| Primary & Secondary Amines | Vinyl Sulfones | Amberlyst-15 | Heterogeneous catalyst, environmentally compatible, and reusable. | harvard.edu |

| Benzylamine | α,β-Unsaturated Esters | DBU, Solvent-free, Microwaves | Efficient, green protocol with reduced reaction times. | wikipedia.orgfigshare.com |

| Imidazoles | Methyl Acrylate | Solvent- and catalyst-free, 80 °C | Demonstrates inherent reactivity of azoles with activated alkenes. | organic-chemistry.org |

| Aromatic Amines | α,β-Unsaturated Ketones | Catalyst- and solvent-free, RT | Green and practical approach for synthesizing β-amino ketones. | harvard.edu |

Radical Conjugate Additions

In addition to nucleophilic pathways, the activated double bond of this compound can participate in radical conjugate additions. These reactions involve the addition of a radical species to the vinyl group. The strong electron-withdrawing sulfonyl group makes the alkene electron-deficient, thus favoring the addition of nucleophilic radicals.

A general strategy for radical conjugate addition involves the generation of an alkyl radical, which then adds to the electron-poor alkene. adichemistry.com For instance, alkyl radicals generated from boranes in the presence of oxygen can add in a conjugate manner to activated double bonds. adichemistry.com Similarly, photoredox catalysis can be employed to generate radicals from precursors like (N-acyloxy)phthalimides, which then add to α,β-unsaturated systems. Current time information in город Чайковский, RU.

While direct examples involving this compound are specific, the principles are well-established for similar systems. For example, a radical-mediated thiodesulfonylation of vinyl sulfones with aryl thiols has been developed, which proceeds via a radical addition-elimination mechanism. mdpi.com This underscores the ability of vinyl sulfones to participate in radical-mediated transformations. Another related process involves the air-initiated addition of aryl sulfur radicals to vinylcyclopropanes, with subsequent oxidation of the resulting sulfide (B99878) to a sulfone, highlighting the compatibility of the sulfone group with radical intermediates. organic-chemistry.org

Cycloaddition Reactions

The electron-deficient nature of the vinyl group in this compound makes it an excellent component in various cycloaddition reactions. It can act as a dipolarophile in 1,3-dipolar cycloadditions or as a dienophile in Diels-Alder reactions (though the latter is outside the scope of this article). It also participates in cyclopropanation reactions.

Cyclopropanation Reactions

The construction of a cyclopropane (B1198618) ring onto the vinyl group of this compound can be achieved through several methodologies. The electron-withdrawing sulfonyl group activates the alkene for conjugate addition, which is the initiating step in several cyclopropanation strategies.

One important method is the Michael-Initiated Ring Closure (MIRC) reaction. tcichemicals.comresearchgate.net In this approach, a nucleophile adds to the vinyl sulfone in a conjugate fashion. If the nucleophile also contains a leaving group at an appropriate position, a subsequent intramolecular substitution reaction occurs, closing the three-membered ring. For example, suitably designed vinyl sulfone-modified carbohydrates react with nucleophiles to yield cyclopropanes with high diastereoselectivity. tcichemicals.comresearchgate.net

The Corey-Chaykovsky reaction provides another route. While this reaction is famously used to convert ketones to epoxides, it can be used to cyclopropanate α,β-unsaturated systems (enones), which are electronically similar to vinyl sulfones. wikipedia.orgorganic-chemistry.org When using a stabilized sulfur ylide, such as dimethyloxosulfonium methylide, 1,4-conjugate addition is favored over 1,2-addition to the carbonyl (or analogous group), leading to the formation of a cyclopropane ring. wikipedia.org

Furthermore, dialkyl sulfones can themselves act as carbene equivalents. nih.gov In the presence of a strong base, dialkyl sulfonyl anions can add to styrenes and related alkenes, followed by elimination of sulfinate, to produce 1,1-dialkylcyclopropanes in a mechanistically distinct, metal-free process. nih.gov The Simmons-Smith reaction , which typically uses an organozinc carbenoid, is also compatible with the sulfone functional group, providing another potential pathway for cyclopropanation. mdpi.com

Table 3: Methods for Cyclopropanation of Activated Alkenes

| Reaction Name | Reagents | Substrate Type | Mechanism | Citations |

| Michael-Initiated Ring Closure (MIRC) | Nucleophile with leaving group | Vinyl Sulfone | Conjugate addition followed by intramolecular substitution. | tcichemicals.comresearchgate.net |

| Corey-Chaykovsky Reaction | Dimethyloxosulfonium methylide | Enone / Vinyl Sulfone | Reversible 1,2-addition, irreversible 1,4-conjugate addition, then ring closure. | wikipedia.orgorganic-chemistry.org |

| Sulfone as Carbene Equivalent | Dialkyl sulfone, strong base (e.g., n-BuLi) | Styrene (B11656) | Anionic addition of sulfonyl anion followed by elimination. | nih.gov |

| Simmons-Smith Reaction | CH₂I₂, Zn(Cu) or Et₂Zn | Alkene (sulfone tolerant) | Concerted addition of a zinc carbenoid to the double bond. | mdpi.com |

1,3-Dipolar Cycloadditions for Heterocycle Formation

1,3-dipolar cycloadditions are powerful, concerted reactions that form five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile. The electron-deficient vinyl group of this compound makes it an excellent dipolarophile, readily reacting with a variety of 1,3-dipoles. researchgate.net These reactions are a cornerstone of heterocyclic synthesis due to their high regio- and stereoselectivity.

A significant example is the reaction with nitrilimines. The 1,3-dipolar cycloaddition of nitrilimines, generated in situ from hydrazonoyl halides, with aryl vinyl sulfones proceeds with high regioselectivity to afford 1,3,5-trisubstituted-Δ²-pyrazolines. The regiochemistry is controlled by the frontier molecular orbitals (FMO) of the reactants. The interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (the vinyl sulfone) dictates the orientation of addition.

Similarly, vinyl sulfones react with organic azides to form triazole rings. For instance, the reaction between substituted vinyl sulfones and sugar-derived azides has been studied both experimentally and computationally. These reactions can proceed under metal-free conditions, and the regioselectivity (i.e., the formation of 1,4- vs. 1,5-disubstituted triazoles) can be controlled by the specific substitution pattern on the vinyl sulfone, a finding rationalized by distortion/interaction analysis of the transition states. The reaction of cyclic azomethine imines with cyclic vinyl sulfones has also been shown to produce functionalized tricyclic systems. researchgate.net

Stereoselective Transformations

The stereochemical course of reactions involving this compound is a critical aspect of its synthetic utility, enabling the construction of complex molecular architectures with defined three-dimensional arrangements.

Diastereoselective Reactions

The presence of the chiral center, often generated during the initial reaction step, influences the stereochemical outcome of subsequent transformations, leading to the preferential formation of one diastereomer over another.

A notable example of a diastereoselective reaction involving a similar vinyl sulfone is the dihydroxylation of an amino-functionalized vinyl sulfone, which has been utilized in the synthesis of febrifugine (B1672321) and halofuginone. rsc.org Although not performed on this compound itself, this reaction highlights the potential for achieving high diastereoselectivity in the functionalization of the vinyl group of such compounds.

Michael additions to vinyl sulfones are also well-known to proceed with high diastereoselectivity. acs.org The addition of a nucleophile to the β-carbon of the vinyl sulfone creates a new stereocenter. If the nucleophile itself is chiral, or if a chiral auxiliary is employed, the subsequent protonation of the resulting enolate can occur diastereoselectively. The stereochemical outcome is often dictated by the steric and electronic properties of the reactants and the reaction conditions. For instance, in the Michael addition of a chiral amine to a vinyl sulfone, the approach of the amine to the double bond is influenced by the existing stereocenter on the amine, leading to the preferential formation of one diastereomeric product.

The diastereoselectivity of such reactions can be quantified by the diastereomeric ratio (d.r.), which is the ratio of the amount of the major diastereomer to the minor diastereomer.

| Reactants | Reaction Type | Diastereomeric Ratio (d.r.) | Reference |

| Amino-functionalized vinyl sulfone + AD-mix-β | Asymmetric Dihydroxylation | 86% ee | rsc.org |

| Chiral amine + Vinyl sulfone | Michael Addition | >95:5 | acs.org |

This table presents representative data for diastereoselective reactions of vinyl sulfones, which are structurally analogous to this compound.

Regioselective Additions

The regioselectivity of addition reactions to this compound is governed by the electronic properties of the methylsulfonyl group. This powerful electron-withdrawing group polarizes the double bond, making the β-carbon electron-deficient and the α-carbon electron-rich.

In nucleophilic additions , such as the Michael addition, the nucleophile will preferentially attack the electron-deficient β-carbon. numberanalytics.com This regioselectivity is a direct consequence of the stabilization of the resulting carbanion intermediate at the α-position by the adjacent sulfonyl group. The attack at the β-position leads to the formation of a resonance-stabilized enolate intermediate.

Conversely, in electrophilic additions , the electrophile will add to the α-carbon of the vinyl group. This is because the initial attack of the electrophile on the double bond will lead to the formation of a carbocation intermediate. The carbocation will be more stable at the benzylic position (the α-carbon), where it is stabilized by resonance with the aromatic ring. This follows the general principle of forming the more stable carbocation intermediate. msu.edulibretexts.org This outcome is consistent with Markovnikov's rule, which predicts that the hydrogen atom of a protic acid will add to the carbon atom that already has more hydrogen atoms. masterorganicchemistry.comchemistrysteps.com However, the strong electron-withdrawing nature of the methylsulfonyl group deactivates the double bond towards electrophilic attack, often requiring harsher reaction conditions compared to styrenes with electron-donating groups.

| Reaction Type | Reagent | Major Product Regioisomer | Rationale |

| Nucleophilic Addition | Nu⁻ | Attack at β-carbon | Formation of a resonance-stabilized α-sulfonyl carbanion. |

| Electrophilic Addition | H-X | Attack of H⁺ at β-carbon | Formation of a more stable benzylic carbocation at the α-position. |

This table summarizes the expected regioselectivity of additions to this compound based on general principles of alkene reactivity.

Mechanistic Investigations of Reaction Pathways

Understanding the detailed reaction pathways of this compound is crucial for optimizing reaction conditions and predicting product outcomes. Mechanistic studies often involve a combination of techniques to identify intermediates, determine rate-limiting steps, and elucidate the role of various factors in the reaction.

Elucidation of Reaction Intermediates

The identification of transient species, or reaction intermediates, is a cornerstone of mechanistic investigation. slideshare.net For reactions involving this compound, the primary intermediates are carbanions or carbocations, depending on the nature of the reaction.

In nucleophilic addition reactions, such as the Michael addition of a thiol, the key intermediate is a carbanion stabilized by the adjacent sulfonyl group. researchgate.net This intermediate can be represented by resonance structures, which show the delocalization of the negative charge onto the oxygen atoms of the sulfonyl group. The formation of this stabilized intermediate is a driving force for the reaction. Trapping experiments can be employed to provide evidence for the existence of such intermediates. For instance, in the presence of a suitable electrophile, the intermediate carbanion can be trapped before it is protonated, leading to the formation of a different product and thus confirming the intermediate's existence. youtube.comnih.gov

In electrophilic additions, the key intermediate is a benzylic carbocation. The stability of this carbocation is enhanced by resonance with the phenyl ring. Spectroscopic techniques, such as NMR, can sometimes be used to observe stable carbocations under specific conditions, although the intermediates in reactions of this compound are generally too reactive to be observed directly.

Kinetic Studies and Rate-Determining Steps

For nucleophilic additions to activated alkenes like this compound, the initial attack of the nucleophile on the β-carbon is often the rate-determining step. researchgate.net This is because this step involves the breaking of the C=C π-bond and the formation of a new C-Nu bond, which typically has a higher activation energy than the subsequent protonation of the enolate intermediate. The rate of the reaction would therefore be expected to be dependent on the concentrations of both the vinyl sulfone and the nucleophile.

A study on the thiol-Michael addition reaction of vinyl sulfones showed that the reaction rate is significantly influenced by the nature of the nucleophile and the solvent. rsc.org The presence of protic species other than the thiol can impede the reaction rate. rsc.org

The general rate law for a second-order reaction, where the nucleophilic addition is the rate-determining step, can be expressed as: Rate = k[this compound][Nucleophile]

Where 'k' is the rate constant.

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique used to trace the path of atoms through a reaction, providing invaluable insights into reaction mechanisms. nih.gov By replacing an atom with one of its isotopes (e.g., hydrogen with deuterium), chemists can follow the fate of that atom in the products.

In the context of this compound, deuterium (B1214612) labeling could be used to probe the mechanism of addition reactions. For example, in a nucleophilic addition reaction, if the reaction is carried out in a deuterated solvent (e.g., D₂O), the position of deuterium incorporation in the final product can reveal information about the protonation step. If the deuterium is found exclusively at the α-position, it would support a mechanism where the α-carbanion is protonated by the solvent.

Polymerization Studies of 1 Methylsulfonyl 4 Vinylbenzene

Homopolymerization Characteristics

The homopolymerization of 1-(Methylsulfonyl)-4-vinylbenzene yields poly(this compound), a polymer whose properties are largely dictated by the strongly polar sulfonyl group. The electronic effects of this substituent are a key determinant of the polymerization kinetics and the ultimate polymer characteristics.

While specific kinetic data for the free-radical polymerization of this compound is not extensively documented in publicly available literature, the behavior can be inferred from studies on styrenic monomers bearing electron-withdrawing groups. cmu.edu In conventional free-radical polymerization, the rate of polymerization is influenced by the rate of initiation, propagation, and termination. The methylsulfonyl group, being a strong electron-withdrawing group, is expected to increase the reactivity of the vinyl group towards radical attack. This is consistent with the Hammett relationship observed in the polymerization of para-substituted styrenes, where electron-withdrawing substituents generally lead to an increase in the propagation rate constant. cmu.edu

Table 1: General Kinetic Equations for Free-Radical Polymerization

| Kinetic Parameter | Equation | Description |

|---|---|---|

| Rate of Initiation | Ri = 2 * f * kd * [I] | Rate at which initiator radicals are formed. f is the initiator efficiency and kd is the rate constant for initiator decomposition. |

| Rate of Propagation | Rp = kp * [M] * [M•] | Rate of monomer addition to the growing polymer chain. kp is the propagation rate constant. |

| Rate of Termination | Rt = kt * [M•]^2 | Rate at which growing chains are deactivated. kt is the termination rate constant. |

This table presents generalized kinetic equations and is not based on experimental data for this compound.

The presence of the electron-withdrawing methylsulfonyl group is anticipated to result in a faster polymerization rate compared to unsubstituted styrene (B11656) under similar conditions.

Controlled/living radical polymerization (CLRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are powerful methods for synthesizing polymers with well-defined architectures, predetermined molecular weights, and low polydispersity indices (PDI). Styrenic monomers bearing electron-withdrawing groups have been shown to be particularly amenable to these techniques. cmu.edu

In ATRP, the polymerization of substituted styrenes is often well-controlled, leading to a linear increase in molecular weight with monomer conversion and narrow molecular weight distributions (PDI < 1.5). cmu.edu Monomers with electron-withdrawing substituents typically exhibit faster polymerization rates and better control over the polymerization process. cmu.edu This is attributed to the stabilization of the radical species and the influence on the equilibrium between active and dormant species.

Table 2: Expected Characteristics of Controlled Radical Polymerization of this compound

| Polymerization Technique | Expected Outcome | Rationale |

|---|---|---|

| ATRP | Well-controlled polymerization, linear evolution of molecular weight with conversion, low PDI. | Electron-withdrawing group enhances control in ATRP of styrenic monomers. |

This table is based on inferred behavior from studies on analogous styrenic monomers and not direct experimental data for this compound.

Copolymerization Behavior

Copolymerization of this compound with other monomers, particularly styrenic monomers, would allow for the synthesis of materials with a wide range of tunable properties.

Reactivity ratios (r1 and r2) are crucial parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer. open.edu The values of r1 and r2 determine the composition and sequence distribution of the resulting copolymer.

For the copolymerization of this compound (M1) with a styrenic monomer like styrene (M2), the reactivity ratios would be defined as:

r1 = k11 / k12 : The ratio of the rate constant for the addition of M1 to a growing chain ending in M1 to the rate constant for the addition of M2 to a growing chain ending in M1.

r2 = k22 / k21 : The ratio of the rate constant for the addition of M2 to a growing chain ending in M2 to the rate constant for the addition of M1 to a growing chain ending in M2.

While experimental reactivity ratios for this compound are not available in the literature, the strong electron-withdrawing nature of the methylsulfonyl group suggests that its reactivity in copolymerization will be significantly different from that of styrene. Based on studies of other styrenic monomers with electron-withdrawing groups, it is plausible that the reactivity ratio r1 would be less than 1, indicating a preference for cross-propagation over homopropagation. The relative reactivity can often be predicted using the Alfrey-Price Q-e scheme, where 'Q' represents the reactivity of the monomer and 'e' represents its polarity. The methylsulfonyl group would impart a high 'e' value to the monomer.

Table 3: Illustrative Reactivity Ratios for Copolymerization of Styrenic Monomers

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymer Type |

|---|---|---|---|---|

| Styrene | Methyl Methacrylate | 0.52 | 0.46 | Statistical/Alternating tendency |

| Styrene | Acrylonitrile | 0.40 | 0.04 | Alternating |

This table provides examples of reactivity ratios for common monomer pairs to illustrate the concept and does not include data for this compound. Source: open.eduresearchgate.net

The ability to control the polymerization of this compound using CLRP techniques opens the door to the synthesis of copolymers with complex and well-defined architectures, such as block copolymers. psu.eduacs.orgacs.orgrsc.org By employing a "living" polymerization method like ATRP or RAFT, a block of poly(this compound) can be synthesized first, and then a second monomer can be added to grow a second block, resulting in a diblock copolymer. This sequential monomer addition can be extended to create triblock or multiblock copolymers.

The synthesis of such block copolymers would allow for the combination of the properties of poly(this compound) with those of other polymers, leading to materials with unique self-assembly behaviors and applications in areas such as nanotechnology and materials science. For instance, a block copolymer with a hydrophilic block and a hydrophobic poly(this compound) block could form micelles in a selective solvent.

Influence of Reaction Conditions on Polymerization Outcomes

The outcome of the polymerization of this compound is highly dependent on the reaction conditions employed. Key parameters include the type and concentration of the initiator, temperature, solvent, and, in the case of controlled polymerization, the nature of the catalyst or chain transfer agent.

In controlled radical polymerization , the ratio of monomer to initiator to catalyst (in ATRP) or RAFT agent is critical in determining the final molecular weight and PDI of the polymer. The temperature must be carefully controlled to ensure a rapid and reversible equilibrium between the active and dormant species, which is essential for maintaining control over the polymerization. The solvent can also affect the solubility and activity of the catalytic system.

Solvent Effects

The selection of a solvent is critical in the polymerization of vinyl monomers as it can influence the reaction rate, the molecular weight of the polymer, and even the polymer's tacticity. The polarity of the solvent plays a significant role in both radical and ionic polymerization mechanisms.

In radical polymerization , the effect of the solvent is generally less pronounced compared to ionic polymerization. However, it can still impact the kinetics. For instance, in the polymerization of styrene, a structurally similar monomer, solvents can affect the rate of initiation and termination. rsc.org The choice of solvent can influence the solubility of the monomer and the growing polymer chains, which in turn affects the viscosity of the reaction medium and the diffusion-controlled termination step. rsc.org For a polar monomer like this compound, polar solvents may be preferred to ensure the homogeneity of the reaction mixture. Studies on the solution polymerization of styrene have shown that monomer conversion can be highly influenced by the nature of the solvent. dergipark.org.tr For example, more polar solvents like dimethylformamide (DMF) have been shown to alter the reactivity of polar monomers. bilgi.edu.tr

In anionic polymerization , solvent effects are much more dramatic. The rate of anionic polymerization of styrene is significantly faster in polar solvents like tetrahydrofuran (B95107) (THF) compared to nonpolar solvents such as benzene (B151609) or cyclohexane. uni-bayreuth.de This is attributed to the ability of polar solvents to solvate the counter-ion of the growing carbanionic chain end, leading to a "looser" ion pair and a more reactive "free" anion. Given the polar nature of the methylsulfonyl group, it is anticipated that the anionic polymerization of this compound would be highly sensitive to solvent polarity.

The following table summarizes the general effects of different solvent types on the polymerization of vinyl monomers, which can be extrapolated to this compound.

| Solvent Type | Polarity | Expected Effect on Radical Polymerization | Expected Effect on Anionic Polymerization |

| Aromatic Hydrocarbons (e.g., Toluene, Benzene) | Nonpolar | Moderate reaction rates. Can act as chain transfer agents at high temperatures. | Slow reaction rates due to tight ion pair formation. uni-bayreuth.de |

| Aliphatic Hydrocarbons (e.g., Cyclohexane) | Nonpolar | Similar to aromatic hydrocarbons but with less chain transfer. | Very slow reaction rates. uni-bayreuth.de |

| Ethers (e.g., Tetrahydrofuran, Dioxane) | Polar aprotic | Can influence initiator decomposition rates. | High reaction rates due to solvation of the cation, promoting ion pair separation. uni-bayreuth.de |

| Polar Aprotic Solvents (e.g., DMF, DMSO) | Highly Polar | Can significantly affect monomer reactivity through dipole-dipole interactions. bilgi.edu.tr | May react with anionic initiators, but can also accelerate polymerization if stable. |

Initiator Systems and Concentration Dependence

The choice of the initiator system is paramount as it dictates the polymerization mechanism (radical, anionic, or cationic) and provides a means to control the molecular weight and molecular weight distribution of the resulting polymer.

Radical Initiators: Free-radical polymerization is a common method for vinyl monomers. Typical initiators include azo compounds, such as azobisisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide (BPO). The concentration of the initiator directly affects the polymerization rate and the polymer's molecular weight. A higher initiator concentration leads to a higher concentration of radicals, thus increasing the rate of polymerization. However, this also increases the probability of termination reactions, resulting in a lower average molecular weight. In the free radical polymerization of 4-vinylbenzylphenylsulfone, a related monomer, AIBN was used as the initiator at 65 °C. researchgate.net

Anionic Initiators: Anionic polymerization can produce polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). Organolithium compounds, such as n-butyllithium (n-BuLi) and sec-butyllithium (B1581126) (sec-BuLi), are common initiators for the anionic polymerization of styrene and its derivatives. uni-bayreuth.de The initiation occurs via the nucleophilic attack of the carbanion on the vinyl group. The concentration of the initiator is inversely proportional to the number-average molecular weight (Mn) of the polymer, assuming a living polymerization with no termination or chain transfer reactions. The use of phosphazene superbases in conjunction with organolithium initiators has been shown to significantly increase the rate of anionic polymerization of styrene in non-polar solvents. mdpi.com

The table below illustrates the relationship between initiator concentration and expected polymer properties for the living anionic polymerization of a vinyl monomer.

| Initiator Concentration | Rate of Polymerization | Number-Average Molecular Weight (Mn) |

| Low | Slower | High |

| High | Faster | Low |

Controlled Radical Polymerization (CRP) Initiator Systems: Techniques like Atom Transfer Radical Polymerization (ATRP) and Nitroxide-Mediated Polymerization (NMP) offer the advantages of radical polymerization while providing control over the molecular architecture.

ATRP typically involves a transition metal complex (e.g., a copper halide with a nitrogen-based ligand) and an alkyl halide initiator. The concentration of the initiator determines the final molecular weight, similar to living anionic polymerization.

NMP utilizes a stable nitroxide radical to reversibly terminate the growing polymer chains. The polymerization of vinyl monomers bearing a sulfonyl(trifluoromethane sulfonyl) imide group has been successfully achieved using NMP. rsc.org

Temperature and Pressure Effects

Temperature: Temperature is a critical parameter in polymerization, influencing the rates of initiation, propagation, and termination.

In anionic polymerization , the effect of temperature can be more complex. While higher temperatures increase the rate of propagation, they can also increase the rate of termination or side reactions, especially with less stable living polymers. For some systems, lower temperatures (e.g., -78 °C) are required to maintain the "living" nature of the polymerization. nih.gov However, some anionic polymerizations can be carried out at elevated temperatures. nih.gov

Pressure: The effect of pressure on polymerization is generally less significant than temperature or solvent effects under typical laboratory conditions. High pressure generally favors polymerization as it leads to a decrease in volume (Le Chatelier's principle). An increase in pressure typically increases the rate of propagation and the molecular weight of the polymer. However, the application of high pressure in industrial polymerization processes can be costly and complex.

Polymer Characterization for Structural and Molecular Weight Analysis (methodologies, not data)

Once poly(this compound) is synthesized, a variety of analytical techniques are employed to determine its structural integrity and molecular weight characteristics. These methodologies are crucial for understanding the structure-property relationships of the polymer.

Structural Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for elucidating the polymer's structure. ¹H NMR can confirm the successful polymerization by showing the disappearance of the vinyl proton signals of the monomer and the appearance of broad signals corresponding to the polymer backbone. It can also provide information on the polymer's tacticity (the stereochemical arrangement of the methylsulfonylphenyl side groups along the polymer chain). ¹³C NMR provides detailed information about the carbon skeleton of the polymer.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the polymer. For poly(this compound), characteristic absorption bands for the sulfonyl group (S=O stretching), the aromatic ring, and the aliphatic polymer backbone would be expected. The disappearance of the vinyl C=C stretching peak from the monomer spectrum is a key indicator of successful polymerization.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions within the polymer, particularly those associated with the aromatic rings.

Molecular Weight Analysis:

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC (or GPC) is the most common technique for determining the molecular weight distribution of polymers. uni-bayreuth.de The polymer solution is passed through a column packed with porous gel; larger molecules elute faster than smaller molecules. By calibrating with polymer standards (e.g., polystyrene), the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) can be determined. The PDI provides a measure of the breadth of the molecular weight distribution. A PDI close to 1.0 indicates a very narrow distribution, typical of a well-controlled living polymerization.

Viscometry: Dilute solution viscometry can be used to determine the viscosity-average molecular weight (Mv) through the Mark-Houwink equation. This method relates the intrinsic viscosity of a polymer solution to its molecular weight.

Light Scattering: Techniques such as static light scattering (SLS) and dynamic light scattering (DLS) can be used to determine the absolute weight-average molecular weight (Mw) and the radius of gyration (Rg) of the polymer chains in solution.

Synthesis and Chemical Transformations of Analogues and Derivatives of 1 Methylsulfonyl 4 Vinylbenzene

Modifications of the Vinyl Moiety

The vinyl group of 1-(methylsulfonyl)-4-vinylbenzene and related vinyl sulfones is the primary site of reactivity, enabling a variety of chemical transformations. Its electron-deficient nature, due to the powerful electron-withdrawing sulfonyl group, makes it an excellent Michael acceptor and a reactive partner in cycloaddition reactions.

Vinyl sulfones readily undergo Michael additions with nucleophiles such as thiols. wikipedia.org This reactivity is particularly useful for bioconjugation, where the vinyl sulfone moiety can covalently bind to cysteine residues in proteins under mild conditions. nih.govresearchgate.net This specific reaction forms the basis of its application in labeling proteins and developing covalent inhibitors for therapeutic purposes. researchgate.net

The vinyl group also participates in various cycloaddition reactions, acting as a dienophile. wikipedia.org Furthermore, it can undergo polymerization. The polymerization of related sulfone-containing monomers, such as 4-vinylbenzylphenylsulfone, has been investigated to create functional polymers with unique properties. researchgate.net Another significant transformation is the radical-mediated thiodesulfonylation, which allows for the conversion of vinyl sulfones into vinyl sulfides. nih.gov

A summary of representative reactions involving the vinyl moiety is presented below.

| Reaction Type | Reactants | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Michael Addition | Vinyl sulfone, Thiol (e.g., Cysteine) | Mild, aqueous conditions | Thioether adduct | wikipedia.orgnih.gov |

| Radical Polymerization | 4-Vinylbenzylphenylsulfone (analogue) | AIBN, 65 °C | Polysulfone | researchgate.net |

| Thiodesulfonylation | Vinyl sulfone, Thiol | Radical initiator (ACCN or AIBN), Heat | Vinyl sulfide (B99878) | nih.gov |

| Silver-Catalyzed Sulfonylation | Styrene (B11656), Sodium benzenesulfinate | AgNO₃, K₂S₂O₈, TEMPO, Toluene, 100 °C | (E)-Vinyl sulfone | rsc.org |

Substitutions on the Aromatic Ring (e.g., halogenated, alkyl, alkoxy, trifluoromethyl derivatives)

Modifying the aromatic ring of this compound through electrophilic aromatic substitution (EAS) presents a challenge due to the characteristics of the substituents. The methylsulfonyl group (-SO₂CH₃) is a strongly deactivating, meta-directing group, which reduces the nucleophilicity of the benzene (B151609) ring and directs incoming electrophiles to the positions meta to it. total-synthesis.commasterorganicchemistry.com Conversely, the vinyl group is a weakly activating, ortho-, para-directing group. The opposing nature of these substituents, combined with the vinyl group's propensity to react under the harsh, acidic conditions often required for EAS, complicates direct substitution on the parent molecule. masterorganicchemistry.com

Therefore, derivatives with substitutions on the aromatic ring are typically synthesized by using precursors that already contain the desired substitution pattern. For example, a substituted benzene can be converted into a substituted aryl methyl sulfone, which is then elaborated to introduce the vinyl group.

A key synthetic strategy for creating aryl sulfones is the Friedel-Crafts type reaction using methanesulfonic anhydride, catalyzed by a strong acid like trifluoromethanesulfonic acid, with a substituted benzene derivative. google.com For instance, 1,2-difluorobenzene (B135520) can be sulfonylated to produce 1,2-difluoro-4-(methylsulfonyl)benzene. google.com This halogenated derivative can then, in principle, be further functionalized to introduce a vinyl group, for example, through cross-coupling reactions.

The following table summarizes the directing effects of relevant functional groups in electrophilic aromatic substitution.

| Substituent | Type | Reactivity Effect | Directing Effect | Reference |

|---|---|---|---|---|

| -SO₂CH₃ (Methylsulfonyl) | Electron-withdrawing | Strongly deactivating | Meta | total-synthesis.com |

| -CH=CH₂ (Vinyl) | Electron-donating (by resonance) | Weakly activating | Ortho, Para | masterorganicchemistry.com |

| -Cl, -Br (Halogen) | Electron-withdrawing (inductive) | Deactivating | Ortho, Para | total-synthesis.com |

| -CH₃ (Alkyl) | Electron-donating (inductive) | Activating | Ortho, Para | libretexts.org |

Derivatives with Modified Sulfone Functionality

The sulfone group itself can be the site of modification, leading to a range of important derivatives. These modifications can involve altering the alkyl or aryl substituent attached to the sulfur atom or converting the sulfone into related sulfur-based functional groups like sulfonamides or sulfonimidamides.

One common precursor for such modifications is a sulfonyl chloride. For instance, the related compound 4-vinylbenzenesulfonyl chloride can be synthesized from sodium 4-vinylbenzenesulfonate. prepchem.com This sulfonyl chloride is a versatile intermediate that reacts with amines to form sulfonamides. An example is its reaction with p-aminodiphenylamine to yield N-(4-anilino)-phenyl-4-vinylbenzenesulfonamide. prepchem.com Vinyl sulfonamides are recognized as important pharmacophores. nih.gov

The methyl group of the methylsulfonyl moiety can be replaced with other groups, such as a phenyl group, to create analogues like 4-vinylbenzylphenylsulfone. researchgate.net More advanced modifications include the synthesis of vinyl sulfonimidamides, which have emerged as tunable electrophilic groups for applications in medicinal chemistry. nih.gov These compounds can be synthesized and further functionalized on the imidic nitrogen, allowing for fine-tuning of their reactivity. nih.gov

Synthetic Utility of Derivatives in Generating Complex Molecular Scaffolds

Derivatives of this compound are valuable building blocks for creating more complex molecular structures for diverse applications. Their utility stems from the unique and tunable reactivity of the vinyl sulfone motif.

In medicinal chemistry, the vinyl sulfone group acts as a "warhead" in the design of covalent inhibitors. researchgate.net Its ability to react selectively with cysteine residues makes it a privileged scaffold for developing targeted therapies. Drugs and clinical candidates such as Rigosertib and K11777 feature the vinyl sulfone motif, highlighting its importance in drug discovery. researchgate.net

In materials science, the vinyl group allows these compounds to function as monomers in polymerization reactions. The polymerization of sulfone-containing monomers leads to polysulfones, a class of high-performance polymers known for their thermal stability and chemical resistance. researchgate.net For example, 4-vinylbenzylphenylsulfone has been polymerized via free-radical methods to produce such materials. researchgate.net

Furthermore, the vinyl sulfone moiety is a versatile synthetic intermediate. It can participate in cycloaddition reactions and can be transformed into other functional groups, providing access to a wide range of molecular scaffolds. For example, reagents containing a methylsulfone group have been used to construct complex heterocyclic systems like pyrazoles and pyrimidines. nih.gov The controlled synthesis of substituted vinyl sulfones also provides access to stereodefined fluoroalkenes, which are valuable in synthetic and medicinal chemistry. orgsyn.org

Advanced Analytical and Spectroscopic Methodologies in Research on 1 Methylsulfonyl 4 Vinylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-(Methylsulfonyl)-4-vinylbenzene. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their chemical environment. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed.

¹H NMR provides a map of the hydrogen atoms within the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the vinyl, aromatic, and methyl protons. The vinyl group typically displays a complex splitting pattern (multiplet) due to the coupling between its three protons. The aromatic protons, located on the para-substituted benzene (B151609) ring, often appear as two distinct doublets. A sharp singlet signal at a lower chemical shift value corresponds to the three equivalent protons of the methylsulfonyl group.

Interactive Table 1: Predicted ¹H NMR Spectral Data for this compound Data is predicted based on typical values for similar structural motifs.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Methyl (–SO₂CH₃) | ~3.0 - 3.2 | Singlet | 3H |

| Vinyl (–CH=CH ₂) | ~5.4 - 6.0 | Multiplet | 2H |

| Vinyl (–CH =CH₂) | ~6.6 - 6.8 | Multiplet | 1H |

| Aromatic (Ar-H) | ~7.5 - 7.7 | Doublet | 2H |

Interactive Table 2: Predicted ¹³C NMR Spectral Data for this compound Data is predicted based on typical values for similar structural motifs.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Methyl (–SO₂CH₃) | ~44 - 46 |

| Vinyl (=CH₂) | ~117 - 120 |

| Aromatic (C-H) | ~126 - 129 |

| Vinyl (–CH=) | ~135 - 137 |

| Aromatic (C-vinyl) | ~138 - 140 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₁₀O₂S), the molecular weight is 182.24 g/mol . bldpharm.com In a mass spectrum, this would be observed as the molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of approximately 182. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the compound. For instance, in the analysis of similar vinyl sulfones, HRMS has been used to distinguish between compounds with very close molecular weights by measuring the mass to several decimal places, confirming the elemental composition with high confidence. rsc.org Electrospray ionization (ESI-MS) is a soft ionization technique often used in conjunction with HRMS that allows for the analysis of the intact molecule, typically by observing the protonated molecule [M+H]⁺. rsc.org

Interactive Table 3: Mass Spectrometry Data for this compound

| Parameter | Value | Technique | Significance |

|---|---|---|---|

| Molecular Formula | C₉H₁₀O₂S | - | Defines the elemental makeup. bldpharm.com |

| Molecular Weight | 182.24 | - | Calculated mass of the molecule. bldpharm.com |

| Expected [M]⁺ Peak | ~182.03 | MS | Confirms molecular weight. |

| Expected [M+H]⁺ Peak | ~183.04 | ESI-MS | Confirms molecular weight via protonation. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes bonds to vibrate at specific frequencies. The IR spectrum of this compound provides a unique "fingerprint" and confirms the presence of its key structural features. docbrown.info

The most prominent peaks are associated with the sulfonyl (SO₂) group, which exhibits strong, characteristic stretching vibrations. The spectrum also shows absorptions corresponding to the vinyl (C=C) group, the aromatic ring, and the aliphatic C-H bonds of the methyl group. rsc.orgdocbrown.info Specifically, the para-substitution pattern on the benzene ring can be identified by characteristic absorptions in the fingerprint region of the spectrum. researchgate.net

Interactive Table 4: Characteristic IR Absorption Bands for this compound Data compiled from spectral information of analogous structures.

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonyl (SO₂) | Asymmetric Stretch | ~1320 - 1300 |

| Sulfonyl (SO₂) | Symmetric Stretch | ~1150 - 1130 |

| Vinyl (C=C) | Stretch | ~1630 - 1610 |

| Aromatic Ring | C=C Stretch | ~1605 and ~1490 |

| Aromatic C-H | Stretch | ~3100 - 3000 |

| Aliphatic C-H (Methyl) | Stretch | ~2980 - 2850 |

Chromatographic Techniques for Separation and Purity Assessment (e.g., Column Chromatography, TLC)

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

Thin-Layer Chromatography (TLC) is a rapid and simple method used to monitor the progress of a chemical reaction. rsc.org By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it in an appropriate solvent system, the formation of the product can be visualized relative to the starting materials.

Column Chromatography is the standard method for purifying the compound on a larger scale. In published syntheses of similar vinyl sulfones, crude products are purified by column chromatography on silica gel. rsc.org A common mobile phase, or eluent, used for this purpose is a mixture of petroleum ether and ethyl acetate (B1210297), which effectively separates the desired product from impurities. rsc.org

High-Performance Liquid Chromatography (HPLC) can also be employed for high-resolution separation and precise purity analysis. For related sulfonyl compounds, reverse-phase HPLC methods have been developed using columns like Newcrom R1 with a mobile phase containing acetonitrile (B52724) and water, demonstrating a powerful technique for quantitative purity assessment. sielc.com

Q & A

Q. What are the common synthetic routes for 1-(Methylsulfonyl)-4-vinylbenzene, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via Heck-type coupling reactions, where palladium catalysts mediate the coupling of 1-(methylsulfonyl)-4-bromobenzene with ethylene derivatives. Key parameters include catalyst loading (e.g., Pd(OAc)₂ at 5 mol%), ligand choice (e.g., PPh₃), and temperature control (80–100°C). NMR monitoring (e.g., Figure S4 in ) is critical for tracking vinyl group formation. Solvent selection (e.g., DMF or toluene) and degassing to prevent catalyst oxidation are recommended for yield optimization .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation, as demonstrated for the related compound 1-Methylsulfonyl-4-nitrobenzene (). For routine analysis, use and NMR to verify vinyl proton signals (δ 5.2–6.7 ppm) and sulfonyl group resonance. High-resolution mass spectrometry (HRMS) ensures molecular ion consistency. FT-IR can confirm sulfonyl S=O stretches (~1300–1150 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Refer to GHS guidelines (UN Rev. 8):

- PPE : Chemical-resistant gloves (nitrile), lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors/mist.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage contamination ().

- First Aid : For skin contact, rinse with water for 15+ minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How does the electronic nature of the methylsulfonyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The sulfonyl group acts as a strong electron-withdrawing group (EWG), activating the benzene ring for electrophilic substitution and stabilizing intermediates in palladium-catalyzed couplings. Computational studies (DFT) can map charge distribution, while Hammett parameters (σₚ ~ +0.93 for -SO₂CH₃) predict reactivity trends. Compare kinetics with analogs (e.g., nitro or cyano substituents) to isolate electronic effects .

Q. What strategies mitigate competing side reactions (e.g., polymerization) during vinyl functionalization?

- Methodological Answer :

- Inhibitors : Add radical scavengers (e.g., hydroquinone) to suppress vinyl polymerization.

- Temperature Control : Maintain reactions below 100°C to limit radical initiation.

- Protecting Groups : Temporarily protect the vinyl moiety (e.g., silyl ethers) before derivatization.

- Real-Time Monitoring : Use inline FT-IR or Raman spectroscopy to detect undesired oligomerization .

Q. What are the potential biomedical applications of this compound derivatives, and how can their bioactivity be assessed?

- Methodological Answer : Derivatives may serve as precursors for antineoplastic agents, inspired by structurally related sulfonamides (e.g., laromustine in ).

- In Vitro Screening : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays.

- Structure-Activity Relationship (SAR) : Modify the vinyl group (e.g., epoxidation, hydroxylation) and evaluate changes in IC₅₀ values.

- Target Identification : Use proteomics (e.g., affinity chromatography) to identify protein targets .

Q. How can computational modeling guide the design of this compound-based materials?

- Methodological Answer :

- Docking Studies : Predict binding affinities to biological targets (e.g., enzymes) using AutoDock Vina.

- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess frontier molecular orbitals (HOMO/LUMO) for reactivity.

- MD Simulations : Model polymerizable derivatives (e.g., for conductive polymers) to study chain dynamics and π-π stacking interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.